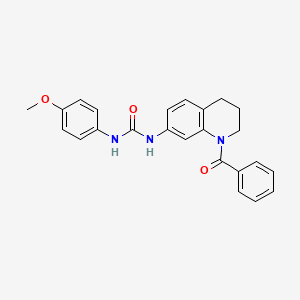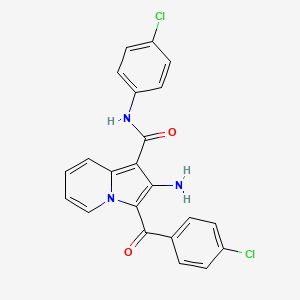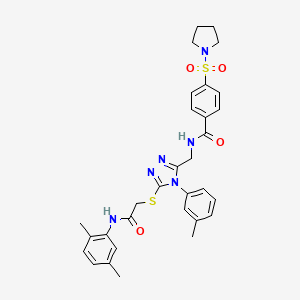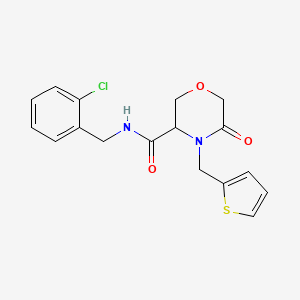![molecular formula C25H23NO5S B2638284 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866725-82-8](/img/structure/B2638284.png)
3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the appropriate precursors for each functional group. The exact synthesis route would depend on the desired final structure and the available starting materials. It would likely involve reactions such as sulfonylation, methylation, and the formation of the quinolinone ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzenesulfonyl and dihydroquinolinone groups suggests that the molecule may have aromatic character, which could affect its chemical reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this molecule undergoes would depend on its functional groups. The benzenesulfonyl group, for example, is a good leaving group and could be involved in substitution reactions. The dihydroquinolinone group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its molecular structure. For example, the presence of the sulfonyl and carbonyl groups could affect its polarity, solubility, and reactivity. The aromatic rings could contribute to its stability and possibly its color .Scientific Research Applications
Optically Active Derivatives and Catalysis
Research has highlighted the synthesis and characterization of optically active diaryl tetrahydroisoquinoline derivatives, which are relevant for their potential use in catalysis due to their stereoselectivity and conformational preferences. The structural analyses of these compounds provide insights into their application in stereocontrolled reactions, highlighting their significance in organic synthesis and catalysis (Naicker et al., 2011).
Molecular Structure and Crystal Packing
Another study focused on the molecular structure of a compound similar in structure, detailing its U-shaped spatial conformation and the interactions within its crystal structure. Such research is pivotal for understanding the intermolecular interactions that influence the crystal packing and stability of these compounds, furthering their application in material science and molecular engineering (Bortoluzzi et al., 2011).
Antihypoxic Activity
In the realm of pharmacology, derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated for their antihypoxic effects. Such studies are instrumental in drug discovery, especially in identifying new compounds with potential therapeutic benefits against conditions caused by hypoxia (Ukrainets et al., 2014).
Bioisosteric Replacements and Analgesic Properties
The application of bioisosteric replacement principles to enhance the analgesic properties of certain compounds showcases the chemical versatility and potential for developing new pain management drugs. By altering specific functional groups, researchers can significantly impact the biological activity of molecules, providing a pathway for the creation of more effective and targeted therapeutic agents (Ukrainets et al., 2016).
Safety and Hazards
The safety and hazards associated with this molecule would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells to respond to inflammation or infection .
Mode of Action
The compound 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing it from interacting with its natural substrates . This inhibits the proteolytic activity of hNE, thereby modulating the immune response .
Biochemical Pathways
The inhibition of hNE by 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one affects several biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound can potentially prevent the degradation of these proteins, thereby affecting the associated biochemical pathways .
Result of Action
The inhibition of hNE by 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can have several molecular and cellular effects. It can prevent the degradation of extracellular matrix proteins and plasma proteins, potentially preserving tissue integrity and function . It can also modulate the immune response, possibly reducing inflammation and tissue damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. Moreover, the physiological environment, including the presence of inflammation or infection, can influence its efficacy by affecting the number of neutrophils and hence the amount of hNE present .
properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-8-7-9-18(12-17)15-26-16-24(32(28,29)19-10-5-4-6-11-19)25(27)20-13-22(30-2)23(31-3)14-21(20)26/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRCLWCBFICWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)
![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)


![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)
![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2638216.png)
![2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2638218.png)



![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2638222.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/structure/B2638223.png)